

Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide Ester: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Z-Ala-OSu

Cat. No.: B554581

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester, commonly referred to as **Z-Ala-OSu**, is a pivotal reagent in the field of peptide chemistry. As an activated form of Z-L-alanine, it serves as a valuable building block in the synthesis of peptides, facilitating the formation of amide bonds with high efficiency and stereochemical purity. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α -amino group of alanine, while the N-hydroxysuccinimide (NHS) ester activates the carboxyl group for facile nucleophilic attack by an amino group. This guide provides an in-depth overview of the fundamental properties, synthesis, and applications of **Z-Ala-OSu**, complete with detailed experimental protocols and technical data.

Core Properties and Specifications

Z-Ala-OSu is a white to off-white crystalline solid. Its key physical and chemical properties are summarized below for quick reference.

Property	Value
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₆
Molecular Weight	320.30 g/mol
Appearance	White to off-white crystalline powder
Melting Point	119-123 °C
Optical Activity	[α] ²⁰ /D -39±1°, c = 1% in dioxane
CAS Number	3401-36-3
Storage Temperature	-20°C
Solubility	Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dioxane. Insoluble in water.

Synthesis of Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide Ester

The synthesis of **Z-Ala-OSu** is typically achieved by the activation of the carboxylic acid of Benzyloxycarbonyl-L-alanine (Z-Ala-OH) with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The DCC facilitates the formation of the active ester by promoting the condensation reaction and removing water as dicyclohexylurea (DCU), an insoluble byproduct.

Experimental Protocol: Synthesis of Z-Ala-OSu

Materials:

- Benzyloxycarbonyl-L-alanine (Z-Ala-OH)
- N-hydroxysuccinimide (NHS)
- N,N'-dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM), anhydrous

- Ethyl acetate
- Hexane
- Magnesium sulfate (MgSO_4), anhydrous

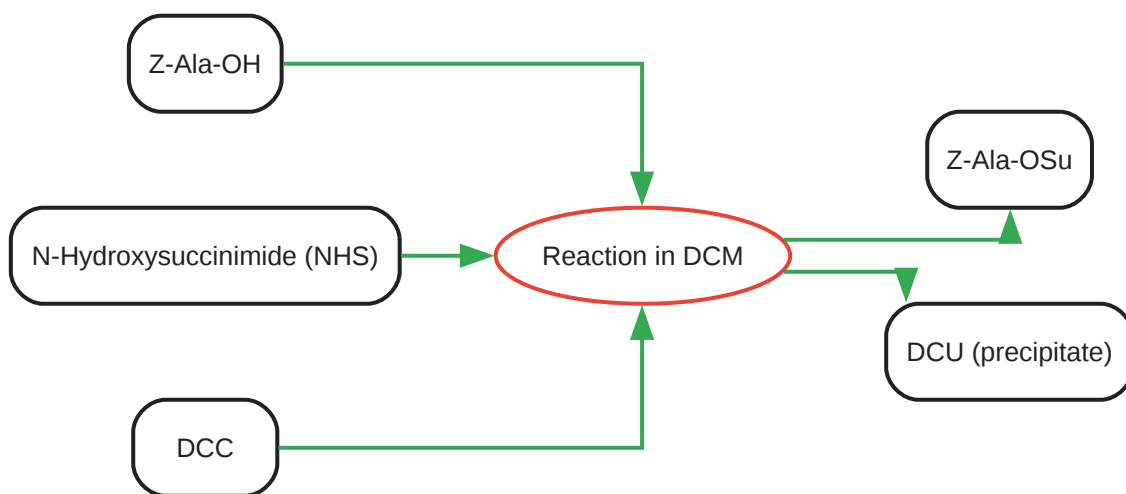
Procedure:

- In a clean, dry round-bottom flask, dissolve Benzyloxycarbonyl-L-alanine (1.0 eq) and N-hydroxysuccinimide (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath with stirring.
- In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane.
- Slowly add the DCC solution dropwise to the Z-Ala-OH and NHS solution over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
- A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.
- Wash the filtrate with a saturated sodium bicarbonate solution, followed by water, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a white solid.
- Recrystallize the crude product from an ethyl acetate/hexane solvent system to yield pure Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester.

Reaction Monitoring:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane. The consumption of the starting material (Z-Ala-OH) and

the formation of the product (**Z-Ala-OSu**) can be visualized under UV light or by staining with a suitable reagent.



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*Synthesis of **Z-Ala-OSu**.*

Application in Peptide Synthesis

Z-Ala-OSu is a ready-to-use activated amino acid derivative for peptide synthesis. It readily reacts with the free amino group of an amino acid or peptide to form a new peptide bond. This reaction proceeds under mild conditions and generally results in high yields with minimal racemization.

Experimental Protocol: Solution-Phase Peptide Coupling using **Z-Ala-OSu**

This protocol describes the synthesis of the dipeptide Z-Alanyl-Glycine methyl ester (**Z-Ala-Gly-OMe**) as an example.

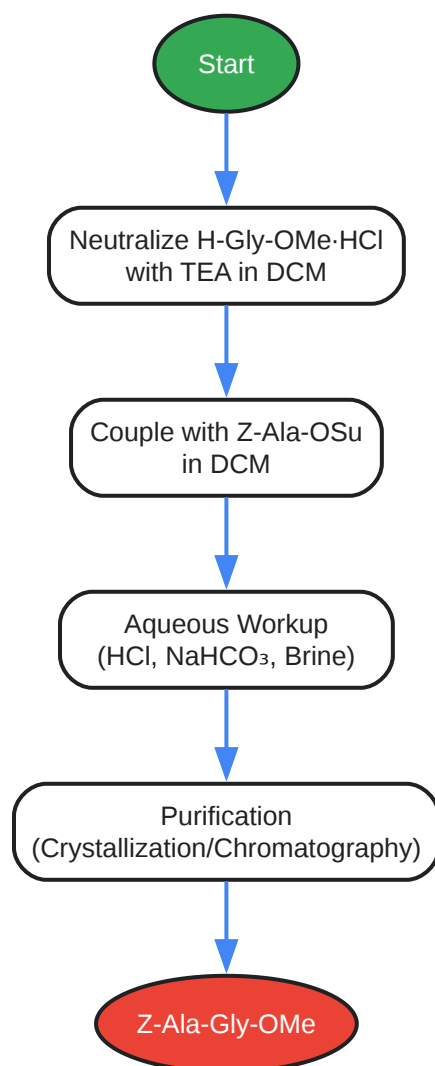
Materials:

- Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester (**Z-Ala-OSu**)
- Glycine methyl ester hydrochloride (**H-Gly-OMe-HCl**)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

- Dichloromethane (DCM) or Dimethylformamide (DMF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve Glycine methyl ester hydrochloride (1.0 eq) in DCM and cool to 0 °C in an ice bath.
- Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
- In a separate flask, dissolve **Z-Ala-OSu** (1.0 eq) in DCM.
- Add the **Z-Ala-OSu** solution to the solution of free glycine methyl ester.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction for the disappearance of the starting materials by TLC.
- Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by crystallization or column chromatography to yield pure Z-Ala-Gly-OMe.



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Solution-Phase Peptide Coupling Workflow.

Safety and Handling

Z-Ala-OSu should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a stable compound but should be stored in a cool, dry place to prevent degradation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester is a highly effective and versatile reagent for peptide synthesis. Its stability, high reactivity, and the ease of purification of the

resulting peptides make it an invaluable tool for chemists in both academic research and industrial drug development. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of **Z-Ala-OSu** in the synthesis of complex peptides.

- To cite this document: BenchChem. [Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide Ester: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554581#benzyloxycarbonyl-l-alanine-n-hydroxysuccinimide-ester-basics]

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